3-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3/c1-29-17-7-5-14(6-8-17)20-25-24-18-9-10-19(26-27(18)20)30-12-11-23-21(28)15-3-2-4-16(22)13-15/h2-10,13H,11-12H2,1H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZVXMWULQAEQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazole-pyrimidine hybrids, have been shown to interact with a variety of enzymes and receptors in the biological system.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structural similarity to triazole-pyrimidine hybrids, it can be hypothesized that it may interact with its targets through hydrogen bonding and hydrophobic interactions.
Biochemical Analysis
Biochemical Properties
Triazole compounds like 3-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide are capable of binding in the biological system with a variety of enzymes and receptors
Biological Activity
The compound 3-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Properties
The compound features a triazolo-pyridazine core , which is known for its diverse biological activities. The presence of the 4-methoxyphenyl and 3-chloro substituents may enhance its interaction with biological targets.
Chemical Structure
- Molecular Formula : C₁₈H₁₈ClN₅O₂
- Molecular Weight : 373.83 g/mol
Pharmacological Profile
- Antimicrobial Activity : The triazole moiety is associated with significant antimicrobial properties. Studies have shown that compounds containing a triazole ring exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : The compound's structure suggests potential anticancer activity. Triazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways related to inflammation and cancer progression.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to disruption of replication processes in cancer cells.
Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial efficacy of triazole derivatives, compounds similar to this compound displayed Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 μg/mL against various pathogens .
Study 2: Anticancer Activity
A series of experiments were conducted on triazole-based compounds demonstrating significant cytotoxic effects on human cancer cell lines. Compounds were found to induce apoptosis in breast cancer cells with IC50 values below 10 μM .
Study 3: COX Inhibition
Research focusing on COX inhibition revealed that derivatives similar to the target compound exhibited selective inhibition against COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional NSAIDs .
Data Table: Biological Activities Summary
Scientific Research Applications
Biological Activities
The compound exhibits a variety of biological activities that make it a candidate for further research in pharmacology:
Anti-inflammatory Activity
Research has indicated that derivatives of triazole compounds possess significant anti-inflammatory properties. The presence of the triazole ring in 3-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide suggests potential effectiveness as a cyclooxygenase (COX) inhibitor, which is crucial in managing inflammatory conditions such as arthritis and cardiovascular diseases .
Anticancer Properties
Studies have shown that triazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The specific structure of this compound may enhance its interaction with cancer-related targets, making it a promising candidate for developing anticancer therapies .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research into similar compounds has demonstrated efficacy against various bacterial strains, indicating that this compound could be explored for use in treating infections .
Case Studies and Research Findings
Several studies have investigated the biological activities of triazole derivatives similar to this compound:
Comparison with Similar Compounds
Structural Analogues of the [1,2,4]Triazolo[4,3-b]Pyridazine Core
The following compounds share the triazolo-pyridazine scaffold but differ in substituents and biological effects:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas.
Key Findings from Comparative Analysis
In contrast, 3-methyl substituents (e.g., ) introduce steric bulk, which may reduce binding flexibility . The 6-chloro substituent in simpler analogs (e.g., ) is associated with antiproliferative activity, but its combination with a benzamide-ethoxyethyl chain in the target compound may improve selectivity .
Acetamide-based analogs () lack the chlorine atom and aromatic benzamide ring, likely reducing potency but improving metabolic stability.
Biological Activity :
- Compounds with 6-chloro or electron-withdrawing groups (e.g., ) show marked antiproliferative effects, suggesting the target’s chlorine and methoxy groups balance electronic and steric effects for optimized activity.
- Piperidine-containing analogs () may exhibit improved blood-brain barrier penetration due to the basic nitrogen, a feature absent in the target compound.
Preparation Methods
Cyclization of Hydrazine Derivatives
Thetriazolo[4,3-b]pyridazine scaffold is typically synthesized via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, 3,6-dichloropyridazine reacts with hydrazine hydrate in ethanol at 85°C to yield 3-hydrazinyl-6-chloropyridazine , followed by cyclization with triethyl orthoformate under reflux to form the triazole ring. This method achieves yields exceeding 80% and is scalable for industrial applications.
Table 1: Cyclization Conditions for Triazolo[4,3-b]Pyridazine
| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 3,6-Dichloropyridazine | Hydrazine hydrate | EtOH | 85°C | 85% | |
| 3-Hydrazinyl-6-chloropyridazine | Triethyl orthoformate | Toluene | 80°C | 88% |
Alkylation for Ethoxyethyl Linker Installation
Nucleophilic Substitution at the 6-Position
The hydroxyl group at the 6-position of 3-(4-methoxyphenyl)-triazolo[4,3-b]pyridazin-6-ol is alkylated using 2-chloroethylamine hydrochloride in the presence of K₂CO₃ in DMF at 60°C. This step forms the ethoxyethyl bridge with moderate yields (70–75%) and requires careful control of stoichiometry to minimize di-alkylation.
Table 3: Alkylation Conditions for Ethoxyethyl Linker
| Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-(4-Methoxyphenyl)-triazolo[4,3-b]pyridazin-6-ol | 2-Chloroethylamine HCl | K₂CO₃ | DMF | 60°C | 73% |
Benzamide Coupling at the Terminal Amine
Amide Bond Formation via Acyl Chloride
The final step involves reacting 2-((3-(4-methoxyphenyl)-triazolo[4,3-b]pyridazin-6-yl)oxy)ethylamine with 3-chlorobenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. This method achieves yields of 85–90% under ambient conditions, with purification via recrystallization from ethanol/water.
Table 4: Amidation Parameters for Benzamide Formation
| Amine | Acyl Chloride | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Ethoxyethylamine intermediate | 3-Chlorobenzoyl chloride | TEA | DCM | 25°C | 88% |
Alternative Synthetic Pathways and Optimization
One-Pot Sequential Reactions
Recent advancements demonstrate one-pot strategies combining cyclization and alkylation. For instance, 3,6-dichloropyridazine is treated with hydrazine hydrate and triethyl orthoformate in toluene, followed by in situ alkylation with 2-bromoethylamine hydrobromide. This approach reduces purification steps and improves overall yield to 78%.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) accelerates the cyclization and coupling steps, enhancing reaction efficiency and reducing byproduct formation. This method is particularly effective for small-scale synthesis (<10 g).
Challenges and Industrial Scalability
Purification of Polar Intermediates
The ethoxyethylamine intermediate’s high polarity complicates column chromatography. Alternative purification via pH-controlled extraction (e.g., using 1M HCl and NaHCO₃) improves recovery rates.
Stability of Triazolo Ring Under Alkylation Conditions
Excessive heating during alkylation may degrade the triazolo core. Maintaining temperatures below 70°C and using DMF as a solvent mitigates decomposition.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Answer: The synthesis involves multi-step reactions requiring precise control of:
- Temperature : Critical for cyclization steps (e.g., 60–80°C for triazole ring formation) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency, while ethanol is preferred for green chemistry approaches .
- Reaction time : Extended times (12–24 hours) improve yield in coupling reactions but risk side-product formation .
- Purification : Column chromatography or recrystallization is essential to achieve >95% purity .
Q. Table 1: Representative Synthesis Conditions
| Step | Key Parameters | Yield (%) | Reference |
|---|---|---|---|
| Triazole cyclization | DMF, 80°C, 12 h | 65–75 | |
| Ether bond formation | NaH, THF, 0°C → RT, 6 h | 70–80 | |
| Oxidative closure | NaOCl, EtOH, RT, 3 h | 73 |
Q. How is the molecular structure characterized to confirm synthetic success?
Answer: Combinatorial analytical techniques are employed:
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–8.2 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 463.12) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns .
- X-ray crystallography : Resolves stereochemistry and packing motifs in crystalline forms .
Advanced Research Questions
Q. How can reaction mechanisms for triazole-pyridazine formation be analyzed experimentally?
Answer: Mechanistic studies involve:
- Kinetic monitoring : Tracking intermediates via TLC or in situ FTIR to identify rate-determining steps .
- Isotopic labeling : Using ¹⁵N-labeled hydrazines to trace nitrogen incorporation during cyclization .
- Computational modeling : DFT calculations to assess energy barriers for oxidative ring closure (e.g., NaOCl-mediated pathways) .
Key Insight : Oxidative cyclization with NaOCl in ethanol minimizes hazardous byproducts compared to Cr(VI)-based methods .
Q. How can contradictions in biological activity data (e.g., anticancer vs. antimicrobial) be resolved?
Answer: Contradictions arise from assay variability or structural promiscuity. Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols across studies .
- Structure-activity relationship (SAR) analysis : Modify substituents (e.g., methoxy vs. chloro groups) to isolate target-specific effects .
- Off-target profiling : Screen against kinase panels or microbial efflux pumps to identify unintended interactions .
Q. Table 2: Biological Activity Trends
| Derivative Modification | IC50 (Cancer) | MIC (Antimicrobial) | Reference |
|---|---|---|---|
| 4-Methoxyphenyl triazole | 2.1 µM | >100 µM | |
| Chloro-substituted benzamide | 5.8 µM | 12.5 µM |
Q. What methodologies support rational design of derivatives with enhanced potency?
Answer:
- Fragment-based drug design : Linker optimization (e.g., ethylene glycol vs. alkyl chains) to improve solubility and binding .
- Molecular docking : Virtual screening against target proteins (e.g., EGFR kinases) to prioritize synthetic targets .
- Metabolic stability assays : Liver microsome studies to identify metabolically labile sites (e.g., ester hydrolysis) .
Example : Replacing the benzamide with a sulfonamide group increased metabolic stability by 3-fold in hepatic microsomes .
Q. How can regioselectivity challenges in triazole-pyridazine functionalization be addressed?
Answer:
- Protecting group strategies : Use tert-butyldimethylsilyl (TBS) groups to shield reactive hydroxyls during substitution .
- Catalytic control : Pd-mediated cross-coupling directs functionalization to C6 over C3 positions .
- Solvent effects : Non-polar solvents (e.g., toluene) favor thermodynamic control in regioselective alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
